molecular formula C16H20BrClN4O2 B3292174 Tert-butyl 3-(3-bromo-7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate CAS No. 877173-82-5

Tert-butyl 3-(3-bromo-7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate

Cat. No.: B3292174
CAS No.: 877173-82-5
M. Wt: 415.7 g/mol
InChI Key: ZAROUHNRHVFYFP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-bromo-7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate (CAS: 877173-82-5) is a brominated and chlorinated pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₁₆H₂₀BrClN₄O₂ and a molecular weight of 415.7 g/mol . The compound features a tert-butyl carbamate-protected piperidine ring attached to the pyrazolo[1,5-a]pyrimidine core, which is substituted with bromine at position 3 and chlorine at position 6.

Properties

IUPAC Name

tert-butyl 3-(3-bromo-7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrClN4O2/c1-16(2,3)24-15(23)21-6-4-5-10(9-21)12-7-13(18)22-14(20-12)11(17)8-19-22/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAROUHNRHVFYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC3=C(C=NN3C(=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401120855
Record name 1,1-Dimethylethyl 3-(3-bromo-7-chloropyrazolo[1,5-a]pyrimidin-5-yl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401120855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877173-82-5
Record name 1,1-Dimethylethyl 3-(3-bromo-7-chloropyrazolo[1,5-a]pyrimidin-5-yl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877173-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(3-bromo-7-chloropyrazolo[1,5-a]pyrimidin-5-yl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401120855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 3-(3-bromo-7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its effects on various cellular processes. This article provides a comprehensive overview of the compound's biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20BrClN4OC_{16}H_{20}BrClN_{4}O. The compound features a piperidine ring, which is known for its role in various biological activities, and a pyrazolo[1,5-a]pyrimidine moiety that enhances its interaction with biological targets.

Research indicates that the pyrazolo[1,5-a]pyrimidine derivative exhibits inhibitory activity against specific enzymes, particularly within the cytochrome P450 family. For instance, it has been shown to inhibit CYP1A2, an enzyme involved in drug metabolism and the biotransformation of xenobiotics. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Enzyme Inhibition

The compound's ability to inhibit CYP enzymes suggests potential applications in pharmacology:

Enzyme Inhibition Type Effect
CYP1A2CompetitiveAlters metabolism of various drugs
Other CYPsTo be determinedFurther studies required

Cellular Effects

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa cells. This effect is mediated through modulation of pro-apoptotic and anti-apoptotic gene expression .

Case Studies

Case Study 1: Apoptosis Induction in HeLa Cells

A study investigated the effects of the compound on HeLa cells. Results indicated that treatment with this compound resulted in:

  • Increased expression of pro-apoptotic markers (e.g., Bax).
  • Decreased expression of anti-apoptotic markers (e.g., Bcl-2).

This suggests a potential therapeutic role in cancer treatment by promoting programmed cell death in malignant cells.

Case Study 2: Interaction with CYP Enzymes

Another study focused on the interaction of the compound with CYP enzymes. It was found that:

  • The compound exhibited competitive inhibition against CYP1A2.
  • This interaction could lead to significant drug-drug interactions when co-administered with other medications metabolized by this enzyme.

Scientific Research Applications

Medicinal Chemistry and Anticancer Applications

Recent studies have highlighted the compound's role as an inhibitor of various kinases implicated in cancer progression. Specifically, pyrazolo[1,5-a]pyrimidines, including this compound, have been shown to inhibit Casein Kinase 2 (CK2), which is associated with tumor growth and survival. Research indicates that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance selectivity and potency against CK2, making it a promising candidate for cancer therapeutics .

Case Study: CK2 Inhibition

  • Objective : To evaluate the effectiveness of tert-butyl 3-(3-bromo-7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate as a CK2 inhibitor.
  • Methodology : In vitro assays were conducted to measure the IC50 values against CK2.
  • Findings : The compound demonstrated low micromolar activity, comparable to existing CK2 inhibitors like silmitasertib. It was noted for its improved selectivity over other inhibitors, suggesting a potential for reduced side effects in therapeutic applications .

Kinase Inhibition and Targeted Therapy

The compound's structure allows it to interact effectively with ATP-binding sites of kinases, which are crucial for signal transduction in cells. The inhibition of kinases such as Adaptor Associated Kinase 1 (AAK1) has been linked to therapeutic strategies for treating diseases like cancer and neurodegenerative disorders. AAK1 is involved in clathrin-mediated endocytosis, impacting synaptic transmission and receptor recycling .

Table: Comparison of Kinase Inhibition Potency

CompoundTarget KinaseIC50 (µM)Selectivity
This compoundCK2<10High
SilmitasertibCK2<10Moderate
Other known inhibitorsVarious>10Variable

Neurobiology Applications

In neurobiology, the modulation of AAK1 by this compound suggests potential applications in treating neurological disorders. Given AAK1's role in synaptic functions, targeting this kinase could lead to new treatments for conditions characterized by synaptic dysfunctions such as Alzheimer's disease and other neurodegenerative disorders .

Research Insights

Research has indicated that inhibiting AAK1 can enhance synaptic plasticity and improve cognitive functions. This opens avenues for developing therapies aimed at enhancing memory and learning through targeted kinase inhibition.

Comparison with Similar Compounds

Tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate (CAS: 877173-81-4)

  • Molecular Formula : C₁₆H₂₁ClN₄O₂
  • Molecular Weight : 336.82 g/mol
  • Key Differences : Lacks the bromine substituent at position 3, resulting in a lower molecular weight and reduced electrophilicity.
  • Synthesis : Similar synthetic routes likely involve Rh-catalyzed coupling or direct halogenation .
  • Applications : Used as a building block in drug discovery, with better commercial availability compared to the brominated analog .

Tert-butyl 4-(5-(2-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate (8eaa)

  • Molecular Formula : C₂₉H₂₉ClN₄O₂
  • Molecular Weight : 533.15 g/mol
  • Key Differences : Contains a 2-chlorophenyl group at position 5 and a phenyl group at position 3, increasing steric bulk and molecular weight.
  • Synthesis: Synthesized via Rh(III)-catalyzed three-component coupling of aldehydes, aminopyrazoles, and sulfoxonium ylides .
  • Characterization : Confirmed by HRMS (533.1573 [M+H]⁺), ¹H/¹³C NMR, and IR spectroscopy .

Tert-butyl 5-(4'-aminobiphenyl-4-yl)-3-bromopyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (147)

  • Molecular Formula : C₂₉H₂₇BrN₆O₂
  • Molecular Weight : 571.1459 g/mol ([M+H]⁺)
  • Key Differences: Incorporates a pyridin-3-ylmethyl carbamate and a 4'-aminobiphenyl group, enhancing complexity and molecular weight.
  • Synthesis: Bromination with NBS in methanol followed by column chromatography .

Tert-butyl 4-(pyrazolo[1,5-a]pyrimidin-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate

  • Molecular Formula : C₁₆H₂₀N₄O₂
  • Molecular Weight : 300.4 g/mol
  • Key Differences : Features a partially saturated 5,6-dihydropyridine ring instead of a piperidine, reducing rigidity.
  • Bioactivity : Reported with CBA IC₅₀ values marked as "**" in Table 1, indicating moderate potency .

Structural and Functional Analysis

Substituent Effects

  • Bromine vs. Chlorine: The bromine at position 3 in the target compound enhances electrophilicity compared to non-brominated analogs (e.g., CAS 877173-81-4), making it more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Piperidine vs.

Physicochemical Properties

Compound Molecular Weight (g/mol) Halogen Substituents Purity Commercial Availability
Target Compound 415.7 3-Br, 7-Cl ≥95% Discontinued
CAS 877173-81-4 336.82 7-Cl N/A Available
Compound 8eaa 533.15 5-(2-Cl-Ph), 3-Ph N/A Research use
Compound 147 571.15 3-Br, 7-(Pyridinyl) N/A Research use

Research Implications

  • Stability Issues : The discontinued status of the target compound may relate to stability challenges during storage or synthesis, contrasting with stable analogs like CAS 877173-81-4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(3-bromo-7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(3-bromo-7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate

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